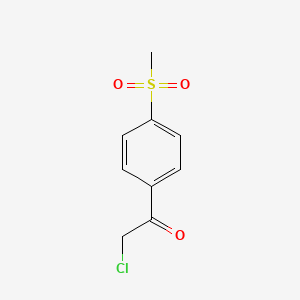
2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone” is a chemical compound with the CAS Number: 99586-87-5 . It has a molecular weight of 232.69 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-1-[4-(methylsulfonyl)phenyl]ethanone . The InChI code is 1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis
The compound has a melting point of 128-130 degrees Celsius . It is a powder in its physical form .Applications De Recherche Scientifique
Anti-HIV Activity
2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone: and related derivatives have been evaluated for their anti-HIV-1 activity. Specifically, compounds 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone (67) and 1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone (68) demonstrated significant effectiveness against HIV-1 .
Antibacterial Properties
While not extensively studied, the compound’s structure suggests potential antibacterial properties. Further investigations are warranted to explore its efficacy against specific bacterial strains .
Anti-Inflammatory Applications
Given its structural similarity to COX-2 inhibitors, 2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone may exhibit anti-inflammatory effects. Researchers could explore its potential as a novel anti-inflammatory agent .
Analgesic Potential
As with other COX-2 inhibitors, this compound might possess analgesic properties. Investigating its ability to alleviate pain could be valuable .
Cancer Research
The compound’s sulfone group and aromatic ring make it an interesting candidate for cancer research. Researchers could explore its effects on cancer cell lines and potential mechanisms of action .
Drug Development
Considering its unique structure, 2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone could serve as a starting point for designing novel pharmaceuticals. Medicinal chemists may investigate its derivatives for various therapeutic applications .
Mécanisme D'action
This compound has been found to have antimicrobial and anti-inflammatory activities . It shows good anti-inflammatory activity with excessive selectivity towards COX-2 . Some derivatives of this compound were found to release moderate amounts of nitric oxide (NO), which may decrease the side effects associated with selective COX-2 inhibitors .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-1-(4-methylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIVKGQGCMDXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone | |
CAS RN |
99586-87-5 |
Source


|
| Record name | 2-chloro-1-(4-(methylsulfonyl)phenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

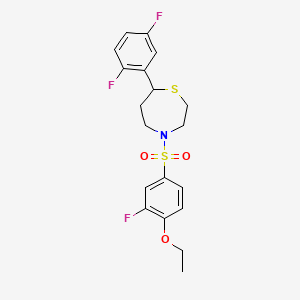

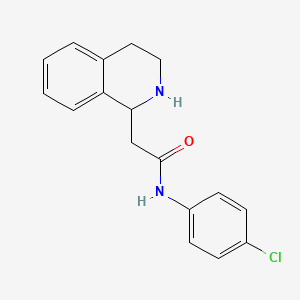
![N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2686754.png)
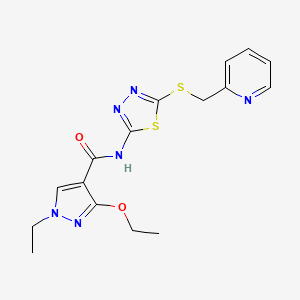




![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid](/img/structure/B2686764.png)
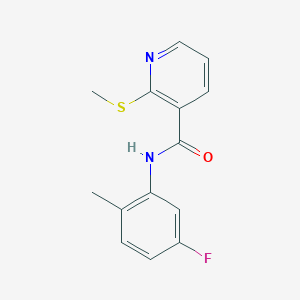
![1'-(3-Chlorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2686768.png)
![N-[(2-chlorophenyl)methyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2686769.png)